molecular formula C14H17N3O2 B1377675 4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine CAS No. 1381581-82-3

4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine

Cat. No. B1377675
M. Wt: 259.3 g/mol
InChI Key: OQOQDUXGGAKVMP-UHFFFAOYSA-N
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Description

“4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine”, often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of “4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine” includes a 1,2,4-oxadiazole ring. Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The molecular weight of this compound is 259.30 .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives similar to 4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine exhibit antimicrobial properties. For instance, the synthesis of 1,2,4-triazole derivatives, including those with oxadiazole and morpholine components, has been explored for antimicrobial activities. These compounds were found to possess good or moderate activity against test microorganisms, highlighting the potential for these chemical structures in the development of new antimicrobial agents (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Activities

Compounds structurally related to 4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine have been evaluated for their anti-inflammatory and analgesic effects. A study reported the synthesis and screening of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring for these activities. Some derivatives demonstrated significant potency, suggesting the potential therapeutic value of oxadiazole derivatives in managing pain and inflammation (Dewangan et al., 2016).

Corrosion Inhibition

Research into the applications of 1,3,4-oxadiazole derivatives has also extended to the field of corrosion inhibition. For example, studies have synthesized oxadiazole derivatives to investigate their efficacy in protecting mild steel against corrosion in acidic environments. These studies have shown that certain derivatives can significantly reduce the rate of steel corrosion, making them of interest for industrial applications where corrosion resistance is critical (Ammal et al., 2018).

Anticancer Activity

Furthermore, the structural motif of oxadiazole, when incorporated into larger molecular frameworks, has been explored for anticancer activity. A study on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed that several derivatives exhibit promising anticancer activities against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Future Directions

The future directions for “4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine” and similar compounds could involve further exploration of their potential as anti-infective agents , as well as their use in the development of new therapeutic agents .

properties

IUPAC Name

4-benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-11-15-14(16-19-11)13-10-17(7-8-18-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOQDUXGGAKVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CN(CCO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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